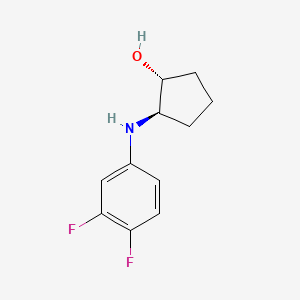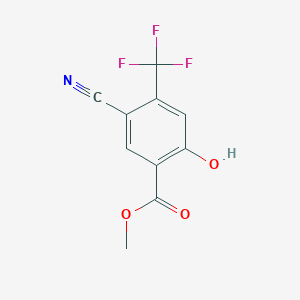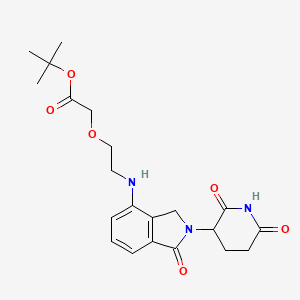
(3R,5R)-1,3,5-trimethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5R)-1,3,5-trimethylpiperazine is a chiral organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The (3R,5R) configuration indicates the specific stereochemistry of the compound, which is crucial for its biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-1,3,5-trimethylpiperazine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted piperazine or a related compound.
Methylation: The introduction of methyl groups at the 1, 3, and 5 positions can be achieved through various methylation reactions. Common reagents include methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Chiral Resolution: The stereochemistry is controlled through chiral resolution techniques, which may involve the use of chiral catalysts or chiral auxiliaries to ensure the desired (3R,5R) configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing chiral catalysts to ensure high enantioselectivity.
Purification: Advanced purification techniques such as crystallization or chromatography to achieve high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5R)-1,3,5-trimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles like alkyl halides or acyl chlorides replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with fewer methyl groups.
Substitution: Alkylated or acylated piperazine derivatives.
Applications De Recherche Scientifique
(3R,5R)-1,3,5-trimethylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of (3R,5R)-1,3,5-trimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Pathway Involvement: Participating in biochemical pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,5S)-1,3,5-trimethylpiperazine: The enantiomer of (3R,5R)-1,3,5-trimethylpiperazine with different stereochemistry.
(3R,5R)-1,3,5-trimethylpiperidine: A structurally similar compound with a piperidine ring instead of a piperazine ring.
(3R,5R)-1,3,5-trimethylpyrrolidine: Another similar compound with a pyrrolidine ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
(3R,5R)-1,3,5-trimethylpiperazine |
InChI |
InChI=1S/C7H16N2/c1-6-4-9(3)5-7(2)8-6/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1 |
Clé InChI |
CLPZHEDSMNQBPP-RNFRBKRXSA-N |
SMILES isomérique |
C[C@@H]1CN(C[C@H](N1)C)C |
SMILES canonique |
CC1CN(CC(N1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(1-cyano-1,2-dimethylpropyl)-2-({5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B13352100.png)



![(1R,2S,5S)-6,6-Dimethyl-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)-3-(2-(4-(trifluoromethoxy)phenoxy)acetyl)-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13352130.png)



![2-([1,1'-Biphenyl]-4-yl)propan-2-amine hydrochloride](/img/structure/B13352166.png)
![Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-](/img/structure/B13352174.png)
![2-{[5-(2-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13352176.png)
